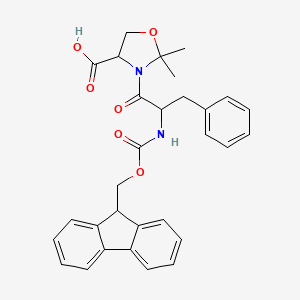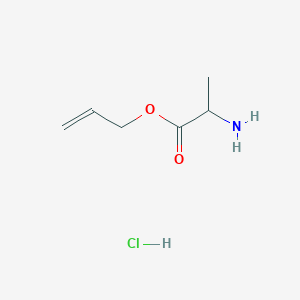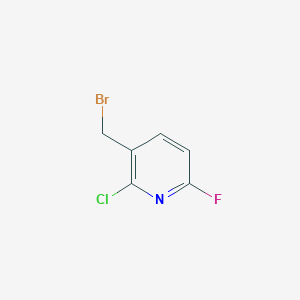
Fmoc-Phe-Ser(Psi(Me,MePro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), and serine (Ser) residues, with a unique Psi(Me,MePro) modification. This modification introduces a methylated proline analog, which can influence the peptide’s conformation and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Ser(Psi(Me,MePro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus during the synthesis. The Psi(Me,MePro) modification is introduced through specific coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of side chains or the Psi(Me,MePro) moiety.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified side chains.
Applications De Recherche Scientifique
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: is utilized in various scientific research fields, including:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based therapeutics and drug delivery systems.
Industry: Producing specialized peptides for research and development.
Mécanisme D'action
The mechanism of action of Fmoc-Phe-Ser(Psi(Me,MePro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Psi(Me,MePro) modification can influence the peptide’s conformation, enhancing its stability and binding affinity. This modification can also affect the peptide’s resistance to enzymatic degradation, prolonging its activity.
Comparaison Avec Des Composés Similaires
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: can be compared with other similar compounds, such as:
Fmoc-Phe-Ser-OH: Lacks the Psi(Me,MePro) modification, resulting in different conformational properties.
Fmoc-Phe-Pro-OH: Contains a proline residue instead of the Psi(Me,MePro) modification.
Fmoc-Phe-Ser(Psi(Me,MePro)-OMe: A methyl ester derivative with altered solubility and reactivity.
The uniqueness of This compound lies in its Psi(Me,MePro) modification, which imparts distinct conformational and stability characteristics, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C30H30N2O6 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35) |
Clé InChI |
PQJUKTSKOYOXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499345.png)
![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)


![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)

